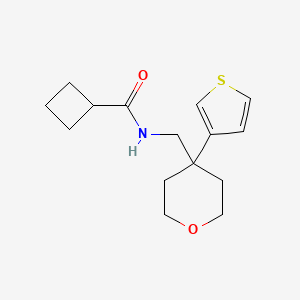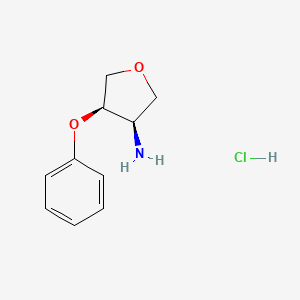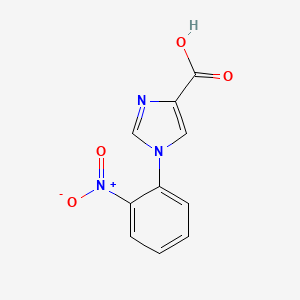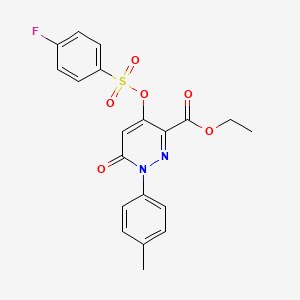![molecular formula C25H21N3O3S B2849801 2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone CAS No. 325994-35-2](/img/structure/B2849801.png)
2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Crystalline Adduct Formation
Research has demonstrated the capability of similar imidazole derivatives to form crystalline adducts with acidic compounds, which are characterized by extensive classical hydrogen bonds and other noncovalent interactions. These supramolecular architectures indicate that the specific interactions between acidic components and imidazole derivatives are critical in the formation of binary organic acid-base adducts (Shouwen Jin et al., 2011).
Host for Anions
Imidazole-based compounds have been identified as versatile hosts for anions, showcasing their ability to form stable structures with dicarboxylic acids and mineral acids. This property highlights their potential in developing new materials and sensors based on the specific interaction patterns these compounds exhibit (Bhaskar Nath et al., 2012).
Anion Exchange Membranes
In the development of anion exchange membranes (AEMs) for fuel cells, poly(arylene ether sulfone)s bearing pendant groups similar to the 2,4-dimethylphenyl group have shown promising properties. These materials demonstrate high alkaline stability and good hydroxide conductivity, attributed to the efficient distribution and density of functional groups, indicating their utility in energy conversion applications (Qian Shi et al., 2017).
Luminescence Sensing
Dimethylphenyl imidazole derivatives have been used in the synthesis of lanthanide metal-organic frameworks that show selective sensitivity to benzaldehyde derivatives through luminescence. This specificity makes them potential candidates for fluorescence sensors, which could be applied in various analytical and diagnostic fields (B. Shi et al., 2015).
Synthesis and Biological Activity
Studies on heteroatomic compounds based on phenylthiourea and acetophenone derivatives have explored their synthesis and biological activity. These compounds, including those incorporating elements of the queried chemical structure, have shown promising antioxidant effects and potential for drug development due to their significant impact on biological membranes and mitochondrial function (Vagif Farzaliyev et al., 2020).
Mecanismo De Acción
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound and its biological activity. For example, some imidazole derivatives show antimicrobial activity by inhibiting the synthesis of bacterial cell walls, while others may exhibit antitumor activity by interfering with DNA replication .
Safety and Hazards
Direcciones Futuras
Given the broad range of biological activities exhibited by imidazole derivatives, these compounds continue to be of interest in the development of new drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-17-8-13-23(18(2)14-17)27-15-22(19-9-11-21(12-10-19)28(30)31)26-25(27)32-16-24(29)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSPSTXWCMGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=C2SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)



![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)

![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)



![N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2849738.png)

